Technical Whitepaper: Structural Elucidation and Synthetic Methodology of Ethyl 5-cyclopropylisoxazole-4-carboxylate
Technical Whitepaper: Structural Elucidation and Synthetic Methodology of Ethyl 5-cyclopropylisoxazole-4-carboxylate
Executive Summary
Ethyl 5-cyclopropylisoxazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and rational drug design ()[1]. Characterized by its unique isoxazole core substituted with a sterically demanding cyclopropyl group, this compound serves as a critical intermediate in the synthesis of advanced anti-inflammatory and anti-arthritic therapeutics[1]. As a Senior Application Scientist, I have structured this guide to provide researchers with a deep dive into its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic protocol.
Chemical Identity and Structural Architecture
The molecular architecture of Ethyl 5-cyclopropylisoxazole-4-carboxylate (CAS: 124845-03-0) ()[2][3] is defined by three synergistic moieties, each serving a distinct pharmacological or synthetic purpose:
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Isoxazole Core: A five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms. It acts as a robust bioisostere for amides and esters, offering superior metabolic stability against enzymatic hydrolysis in physiological environments.
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C5-Cyclopropyl Substitution: The cyclopropyl ring imparts significant lipophilicity and structural rigidity. During target binding, this rigid motif minimizes the entropic penalty, locking the molecule into a favorable bioactive conformation.
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C4-Ethyl Carboxylate: A highly reactive synthetic handle. It allows for downstream derivatization, most notably hydrolysis to 5-cyclopropylisoxazole-4-carboxylic acid (CAS: 124845-04-1)[2], which can subsequently be coupled to various amines to form active pharmaceutical ingredients (APIs).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Method / Source |
| Chemical Name | Ethyl 5-cyclopropylisoxazole-4-carboxylate | IUPAC Nomenclature |
| CAS Registry Number | 124845-03-0 | Public Registry[2][3] |
| Molecular Formula | C9H11NO3 | Computed |
| Molecular Weight | 181.19 g/mol | Computed |
| SMILES | CCOC(=O)C1=C(C2CC2)ON=C1 | Structural Analysis |
| Physical State | Orange-red liquid / Pale oil | Experimental Observation[1] |
Mechanistic Synthesis Workflow
The synthesis of the isoxazole core relies on a classic binucleophilic cyclocondensation. The protocol described below is engineered as a self-validating system, ensuring high yield and purity through strategic phase partitions and thermodynamic control ()[1].
Figure 1: Synthetic workflow of Ethyl 5-cyclopropylisoxazole-4-carboxylate.
Step-by-Step Protocol & Causality
Step 1: Condensation (Preparation of Intermediate)
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Procedure: Ethyl 3-cyclopropyl-3-oxopropanoate is reacted with triethyl orthoformate in the presence of acetic anhydride.
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Causality: The orthoformate acts as an electrophilic carbon source, performing a Knoevenagel-type condensation to yield the highly reactive enol ether intermediate, ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate. This activates the C2 position for subsequent nucleophilic attack[1].
Step 2: Cyclocondensation to Isoxazole Core
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Procedure: A mixture of hydroxylamine hydrochloride, the intermediate from Step 1, and ethanol is refluxed for 2 hours[1].
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Causality: Ethanol serves as a polar protic solvent that homogenizes the organic intermediate and partially solubilizes the hydrochloride salt. The elevated reflux temperature provides the thermodynamic activation energy required for the binucleophilic attack of hydroxylamine onto the ethoxymethylene carbon, followed by intramolecular dehydration to close the aromatic isoxazole ring.
Step 3: Self-Validating Workup and Isolation
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Procedure: The ethanol solvent is removed in vacuo. The resulting residue is partitioned between deionized water and diethyl ether[1].
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Causality: This biphasic extraction acts as an intrinsic, self-validating purification mechanism. Unreacted hydroxylamine, HCl, and water-soluble byproducts partition entirely into the aqueous phase. Simultaneously, the lipophilic target ester selectively migrates into the ether phase.
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Procedure: The ether layer is separated, washed with cold water, and dried over anhydrous sodium sulfate (Na2SO4). Removal of the solvent yields the product[1].
Table 2: Quantitative Reaction Parameters for Cyclocondensation
| Parameter | Value / Quantity | Rationale |
| Hydroxylamine HCl | 105.0 g (1.51 mol) | Nucleophilic nitrogen/oxygen source[1] |
| Enol Ether Intermediate | 320.0 g (1.51 mol) | 1:1 Stoichiometry for optimal atom economy[1] |
| Ethanol (Solvent) | 1200 mL | Ensures complete dissolution at reflux[1] |
| Temperature | Reflux (~78°C) | Overcomes cyclization activation energy |
| Reaction Time | 2 hours | Maximizes conversion while preventing degradation[1] |
| Yield | 321.5 g (96%) | High-efficiency conversion to orange-red liquid[1] |
Downstream Applications in Drug Development
The primary utility of Ethyl 5-cyclopropylisoxazole-4-carboxylate lies in its role as an advanced precursor. By subjecting the ester to rigorous acidic hydrolysis (e.g., using a mixture of 405 mL glacial acetic acid and 505 mL of 6 N HCl at 105-110°C for 3 hours), it is efficiently deprotected to yield 5-cyclopropylisoxazole-4-carboxylic acid[1].
This carboxylic acid is a documented intermediate in the synthesis of beta-cycloalkyl-beta-oxopropionitrile derivatives. These downstream compounds exhibit potent biological activity and are actively investigated as anti-arthritic and anti-inflammatory agents in preclinical models ()[1].
Analytical Characterization & Validation
To verify the structural integrity of the synthesized batch and validate the protocol's success, the following analytical suite is standard practice:
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1H NMR (CDCl3): The spectrum will feature a diagnostic singlet for the isoxazole C3 proton around 8.5 ppm. The ethyl ester presents a classic quartet (~4.3 ppm) and triplet (~1.3 ppm). The cyclopropyl protons will appear as complex, tightly coupled multiplets in the high-field region (0.8 - 1.2 ppm).
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LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 182.1, confirming the exact mass of the target molecule.
References
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[1] Title: Antiarthritic beta-cycloalkyl-beta-oxopropionitriles | Source: European Patent Office (EP0326107A1) | URL:
